2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene
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Overview
Description
2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzene, characterized by the presence of a fluorine atom, a methoxy group, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene typically involves multiple steps. One common method includes the nitration of 4-methoxy-1-methylbenzene (anisole) followed by the introduction of a fluorine atom. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then subjected to fluorination using a suitable fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures are crucial due to the hazardous nature of some reagents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution.
Nucleophilic Aromatic Substitution: The presence of the fluorine atom makes the compound susceptible to nucleophilic aromatic substitution, where the fluorine can be replaced by nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Fluorination: Hydrogen fluoride or other fluorinating agents.
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Nucleophilic Substitution: Amines, alkoxides.
Major Products Formed
Reduction: 2-Fluoro-4-methoxy-1-methyl-3-aminobenzene.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene in chemical reactions involves its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Fluorine Atom: Increases the compound’s reactivity towards nucleophilic substitution due to its electronegativity.
Methoxy Group: Provides electron-donating effects through resonance, affecting the overall electronic distribution in the molecule.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxy-1-nitrobenzene: Lacks the methyl group, making it less sterically hindered.
4-Fluoro-3-nitroanisole: Similar structure but with different positioning of substituents.
2-Fluoro-5-methoxy-1-nitrobenzene: Positional isomer with different electronic effects due to the placement of substituents.
Uniqueness
2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene is unique due to the combination of its substituents, which provide a balance of electron-withdrawing and electron-donating effects. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-fluoro-1-methoxy-4-methyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-3-4-6(13-2)8(7(5)9)10(11)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAVRUWOUYFCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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